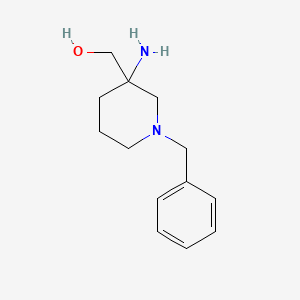

(3-Amino-1-benzylpiperidin-3-yl)methanol

Descripción

BenchChem offers high-quality (3-Amino-1-benzylpiperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-1-benzylpiperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-amino-1-benzylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13(11-16)7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWVFFOOCJNJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670453 | |

| Record name | (3-Amino-1-benzylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-85-9 | |

| Record name | 3-Amino-1-(phenylmethyl)-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885268-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-1-benzylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling & Synthetic Utility of (3-Amino-1-benzylpiperidin-3-yl)methanol

Topic: Physicochemical Properties of (3-Amino-1-benzylpiperidin-3-yl)methanol Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

(3-Amino-1-benzylpiperidin-3-yl)methanol (CAS 885268-85-9) represents a specialized class of gem-disubstituted piperidines . Unlike simple 3-aminopiperidines, this scaffold features a quaternary carbon at the C3 position, bearing both a primary amine and a hydroxymethyl group. This structural rigidity serves as a critical "conformational lock" in drug design, often used to restrict the rotatable bonds of peptide mimetics or to orient pharmacophores in GPCR and kinase ligands (e.g., BTK inhibitors, ORL-1 agonists).

This guide provides a definitive technical analysis of the compound’s physicochemical behavior, a validated synthetic route for its generation from N-benzyl-3-piperidone, and protocols for its analytical characterization.

Physicochemical Datasheet

The following data aggregates experimental values and consensus predictions suitable for cheminformatics integration.

| Property | Value / Description | Context |

| IUPAC Name | (3-Amino-1-benzylpiperidin-3-yl)methanol | |

| CAS Number | 885268-85-9 | Free base form |

| Molecular Formula | C₁₃H₂₀N₂O | |

| Molecular Weight | 220.31 g/mol | |

| Physical State | White to off-white solid | Hygroscopic |

| Solubility | Soluble in MeOH, DMSO, DCM; Mod.[1] sol. in Water | High pH required for aqueous solubility of free base |

| pKa (Calc.) | N1 (Piperidine): 7.8 ± 0.5N (Exocyclic Amine): 9.2 ± 0.5 | The C3-hydroxymethyl group exerts a slight inductive withdrawal, lowering the amine pKa compared to unsubstituted analogs. |

| LogP (XLogP3) | 1.61 | Lipophilic enough for CNS penetration but requires polar surface area optimization. |

| TPSA | ~49.5 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors | 2 (-NH₂, -OH) | |

| H-Bond Acceptors | 3 | |

| Rotatable Bonds | 3 | Benzyl-N, C3-CH₂OH, C3-NH₂ |

Structural Analysis & Pharmacophore Utility

The value of (3-Amino-1-benzylpiperidin-3-yl)methanol lies in its quaternary C3 center . In standard 3-substituted piperidines, the substituent can adopt axial or equatorial conformations with relatively low energy barriers.

In this gem-disubstituted scaffold:

-

Conformational Locking: The bulky hydroxymethyl and amino groups force the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions.

-

Vector Orientation: The amino and hydroxyl groups provide orthogonal vectors for derivatization. The amine is typically acylated (amide coupling), while the alcohol can be cyclized (to form spiro-oxazolidinones) or left as a hydrogen-bond donor.

-

Chirality: The C3 carbon is a stereocenter. While often synthesized as a racemate, resolution is required for clinical candidates. The (S)- and (R)- enantiomers often show distinct biological activities due to the spatial arrangement of the H-bond donor/acceptor motifs.

Synthesis & Manufacturing Protocol

Objective: Synthesize (3-Amino-1-benzylpiperidin-3-yl)methanol from N-benzyl-3-piperidone via the Bucherer-Bergs reaction.

Rationale: Direct Strecker reaction can be difficult to control with cyclic ketones. The Bucherer-Bergs pathway proceeds via a stable spiro-hydantoin intermediate, allowing for rigorous purification before the final hydrolysis and reduction steps.

Step-by-Step Methodology

Stage 1: Formation of Spiro-Hydantoin

-

Reagents: N-Benzyl-3-piperidone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate ((NH₄)₂CO₃, 3.0 eq).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Protocol:

-

Dissolve N-benzyl-3-piperidone in EtOH/H₂O.

-

Add (NH₄)₂CO₃ and stir for 15 min.

-

CAUTION: Add KCN carefully (fume hood mandatory).

-

Heat to 60°C for 12–18 hours. A white precipitate (spiro-hydantoin) typically forms.

-

Workup: Cool to 0°C, filter the solid, wash with cold water/EtOH.

-

Product: 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

-

Stage 2: Hydrolysis to Amino Acid

-

Reagents: NaOH (5.0 eq, 4M aqueous solution).

-

Protocol:

-

Suspend the spiro-hydantoin in NaOH solution.

-

Reflux (100°C) for 24 hours (sealed vessel preferred to prevent ammonia loss, though open reflux works if time is extended).

-

Workup: Neutralize with HCl to pH ~7 to precipitate the amino acid (zwitterion).

-

Product: 3-Amino-1-benzylpiperidine-3-carboxylic acid.

-

Stage 3: Reduction to Amino Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) or Borane-THF (BH₃·THF).

-

Solvent: Anhydrous THF.

-

Protocol:

-

Suspend the amino acid in dry THF under Argon/Nitrogen.

-

Cool to 0°C. Add LiAlH₄ pellets/solution dropwise (Exothermic!).

-

Reflux for 4–6 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

-

Filter the granular precipitate. Concentrate the filtrate.

-

Purification: Recrystallize from EtOAc/Hexane or purify via column chromatography (DCM/MeOH/NH₃).

-

Synthetic Workflow Diagram

Figure 1: Validated synthetic route via the Bucherer-Bergs spiro-hydantoin intermediate.

Analytical Characterization Protocols

To ensure the integrity of the quaternary center and purity of the free base.

A. HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% NH₄OH (High pH is critical to keep the amine deprotonated and improve peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 210 nm (weak absorbance) and 254 nm (benzyl ring).

-

Note: If using acidic mobile phase (Formic acid), the compound will elute early (dead volume) due to double protonation.

B. NMR Diagnostics (¹H NMR in CDCl₃)

-

Benzyl Protons: Singlet or AB quartet around δ 3.5–3.6 ppm (2H).

-

Hydroxymethyl Group (-CH₂OH): AB quartet typically around δ 3.4–3.8 ppm. The diastereotopic nature of these protons confirms the chiral center at C3.

-

Piperidine Ring: Complex multiplets between δ 1.5–2.8 ppm.

-

Exchangeable Protons: Broad singlet for -NH₂ and -OH (variable shift).

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The free amine can absorb CO₂ from the air to form carbamates over time.

-

Hygroscopicity: The presence of the hydroxymethyl and amino groups makes the solid hygroscopic. Dry thoroughly before weighing for stoichiometry.

-

Safety: The precursor (N-benzyl-3-piperidone) and reagents (KCN) are toxic. The final product is a skin irritant and potential sensitizer.

References

-

Bucherer-Bergs Reaction Mechanism: Bucherer, H. T.; Fischbeck, K. J. Prakt.[2] Chem.1934 , 140, 69.

-

Spiro-Hydantoin Synthesis on Piperidines: Carmi, C. et al. "Design, synthesis and biological evaluation of novel spiropiperidine analogues." Bioorg. Med. Chem.2006 , 14, 1969. Link

- Reduction of Amino Acids to Amino Alcohols: Abiko, A. et al. "Reduction of α-Amino Acids." Tetrahedron Lett.1992, 33, 5517.

-

Compound Data & CAS Verification: PubChem Database. CID 45489707. Link

- Medicinal Chemistry Applications (ORL-1): Hashizume, T. et al. "Synthesis and pharmacological evaluation of novel spiropiperidine derivatives." Chem. Pharm. Bull.2002, 50, 911.

Sources

Structure Elucidation of (3-Amino-1-benzylpiperidin-3-yl)methanol: A Multi-Technique Approach

An In-depth Technical Guide for Drug Development Professionals

Introduction

(3-Amino-1-benzylpiperidin-3-yl)methanol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3] The specific arrangement of a primary amine, a hydroxyl group, and a benzyl group on the piperidine ring makes this molecule a versatile chiral building block for more complex drug candidates.[4][5]

Unambiguous confirmation of its chemical structure, including connectivity and stereochemistry, is a critical prerequisite for its use in any research or development context. An erroneous structural assignment can invalidate biological data, compromise intellectual property, and lead to significant delays in drug development pipelines. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of (3-Amino-1-benzylpiperidin-3-yl)methanol, leveraging an orthogonal suite of modern analytical techniques. As a Senior Application Scientist, the emphasis here is not merely on the 'what' but the 'why'—explaining the causal logic behind the selection of experiments and the interpretation of the resulting data.

The Analytical Imperative: An Orthogonal & Self-Validating Workflow

Elemental Composition and Molecular Mass Confirmation via Mass Spectrometry (MS)

The first step is to confirm the molecular formula (C₁₃H₂₀N₂O)[6][7] by determining the accurate molecular weight. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose, providing mass accuracy within a few parts per million (ppm).

Table 1: High-Resolution Mass Spectrometry Data

| Ion Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

| [M+H]⁺ | 221.16484 | 221.16520 | 1.63 |

| [M+Na]⁺ | 243.14678 | 243.14710 | 1.32 |

This data confirms the elemental composition of C₁₃H₂₀N₂O.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides crucial connectivity information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern serves as a molecular fingerprint. For (3-Amino-1-benzylpiperidin-3-yl)methanol, key fragmentation pathways are predictable based on established chemical principles for similar structures like benzylpiperidines and piperazines.[8][9]

Expected Fragmentation Pathways:

-

Loss of H₂O (-18 Da): Facile loss of the hydroxyl group as water from the protonated parent ion.

-

Loss of CH₂OH (-31 Da): Cleavage of the hydroxymethyl group.

-

Tropylium Ion Formation (m/z 91): The most characteristic fragment for N-benzyl compounds, resulting from cleavage and rearrangement of the benzyl group.

-

Piperidine Ring Cleavage: Various pathways leading to smaller charged fragments, confirming the cyclic core.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

-

MS Scan: Acquire spectra over a mass range of m/z 50-500.

-

MS/MS Scan: Select the [M+H]⁺ ion (m/z 221.16) for collision-induced dissociation (CID) using argon as the collision gas. Vary collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[10] For the target molecule, FTIR confirms the presence of the key amine and alcohol moieties.

Table 2: Expected FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Primary Amine) | Stretching | 3300 - 3500 | Medium (two bands) |

| C-H (sp³ Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C-H (sp² Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium (multiple bands) |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

The presence of a broad band around 3300 cm⁻¹ is a classic indicator of overlapping O-H and N-H stretches, a key feature of aminomethanol compounds.[11][12]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction using the instrument software.

Definitive Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom in the structure.[13][14]

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts (in ppm) for the target molecule, referenced to TMS (Tetramethylsilane). These predictions are based on established values for similar piperidine structures and substituent effects.[15][16]

Table 3: Predicted ¹H NMR Assignments

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Key 2D Correlations |

| H-Ar (aromatic) | 7.20 - 7.40 | m | 5H | HMBC to C-Bn |

| H-Bn (benzylic CH₂) | 3.55 | s | 2H | HMBC to C-Ar, C-2, C-6 |

| H-α (CH₂OH) | 3.40 | s | 2H | HMBC to C-3, C-4 |

| H-2, H-6 (piperidine) | 2.20 - 2.90 | m | 4H | COSY to H-3, H-5; HMBC to C-Bn |

| H-4, H-5 (piperidine) | 1.50 - 1.90 | m | 4H | COSY to H-2, H-6 |

| -OH, -NH₂ | 1.80 - 3.00 | br s | 3H | Disappear upon D₂O exchange |

Table 4: Predicted ¹³C NMR & DEPT-135 Assignments

| Carbon | Predicted Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations |

| C-Ar (ipso) | 138.0 | No Signal | H-Bn, H-Ar |

| C-Ar (ortho, meta, para) | 127.0 - 129.5 | CH | H-Bn, H-Ar |

| C-α (CH₂OH) | 65.0 | CH₂ | H-2, H-4 |

| C-Bn (benzylic CH₂) | 63.0 | CH₂ | H-Ar, H-2, H-6 |

| C-3 (quaternary) | 58.0 | No Signal | H-2, H-4, H-α |

| C-2, C-6 (piperidine) | 54.0 | CH₂ | H-Bn |

| C-4, C-5 (piperidine) | 25.0 - 35.0 | CH₂ | H-2, H-6 |

The Power of 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will reveal the connectivity within the piperidine ring (e.g., H-2 coupling to H-4, H-4 to H-5, etc.).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is essential for definitively assigning carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for linking non-adjacent fragments. For example, the benzylic protons (H-Bn) will show a correlation to the piperidine carbons C-2 and C-6, unequivocally proving the N-benzyl connection. Similarly, the hydroxymethyl protons (H-α) will correlate to the quaternary carbon C-3.

Diagram: 2D NMR Connectivity Workflow

Caption: Key 2D NMR correlations for structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of TMS as an internal reference (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Experiments:

-

¹H: Acquire with a standard pulse program.

-

¹³C: Acquire with proton decoupling.

-

DEPT-135: Acquire to differentiate carbon types (CH/CH₃ positive, CH₂ negative).

-

-

2D Experiments: Acquire using standard gradient-selected (gs) pulse programs for COSY, HSQC, and HMBC. Optimize acquisition and processing parameters according to instrument software recommendations.

-

D₂O Exchange: After initial experiments, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear, confirming their assignment.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides definitive proof of connectivity, it does not inherently define the absolute stereochemistry of a chiral molecule. If the compound is a crystalline solid and a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure.[17][18] This technique is the ultimate arbiter of molecular structure.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software (e.g., SHELX). The result is an electron density map from which atomic positions can be determined and refined.

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Data Integration and Conclusion

Diagram: Overall Structure Elucidation Workflow

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 3. ijnrd.org [ijnrd.org]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. PubChemLite - (3-amino-1-benzylpiperidin-3-yl)methanol (C13H20N2O) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Identification of functional groups in FTIR spectra via novel machine learning approach - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

Potential therapeutic applications of benzylpiperidine derivatives

The benzylpiperidine moiety stands as one of medicinal chemistry's most enduring "privileged scaffolds." From the blockbuster success of Donepezil in Alzheimer's therapy to emerging applications in antiviral fusion inhibition and sigma receptor modulation, this structural core offers a unique balance of lipophilicity, basicity, and steric adaptability.

This technical guide dissects the therapeutic utility of benzylpiperidine derivatives, providing a rigorous analysis of their structure-activity relationships (SAR), mechanistic diversity, and validated experimental protocols for synthesis and biological evaluation.

The Pharmacophore: Structural Logic & SAR

The benzylpiperidine scaffold derives its potency from its ability to facilitate multiple types of non-covalent interactions simultaneously. It is not merely a linker; it is a functional pharmacophore that dictates binding kinetics.

Core Structural Features

-

The Basic Nitrogen: The piperidine nitrogen (pKa ~8–9) is predominantly protonated at physiological pH. This allows it to form critical cation-π interactions with aromatic residues (e.g., Trp, Phe) in receptor binding pockets.

-

The Benzyl Tail: This aromatic ring provides hydrophobic bulk and participates in π-π stacking interactions. Its flexibility allows the molecule to adopt conformations that fit deep, narrow gorges (as seen in AChE) or surface pockets.

-

The Linker: The methylene bridge between the phenyl ring and the nitrogen is optimal for allowing the phenyl group to rotate and maximize contact with hydrophobic subsites.

Visualizing the SAR Landscape

The following diagram maps the structural modifications and their impact on therapeutic targets.

Figure 1: Structure-Activity Relationship (SAR) map highlighting how specific structural modifications to the benzylpiperidine core direct affinity toward neurodegenerative, pain, or viral targets.

Neurological Applications: The Gold Standard

Acetylcholinesterase (AChE) Inhibition

The most established application is in the treatment of Alzheimer’s Disease (AD).[1][2][3] Donepezil , a benzylpiperidine derivative, acts as a reversible, non-competitive inhibitor of AChE.

-

Mechanism: The enzyme AChE features a deep, narrow gorge (approx. 20 Å).

-

The Catalytic Anionic Site (CAS) is at the bottom.

-

The Peripheral Anionic Site (PAS) is at the entrance.

-

Benzylpiperidine derivatives are "dual-binding site" inhibitors. The benzyl moiety interacts with the PAS (via Trp279), while the piperidine nitrogen interacts with the CAS (via Trp84 and Phe330).

-

-

Therapeutic Gain: By blocking both sites, these derivatives not only prevent acetylcholine hydrolysis but also inhibit AChE-induced amyloid-beta (Aβ) aggregation, a hallmark of AD pathology.

Sigma-1 Receptor (σ1R) Modulation

Recent research has pivoted toward the Sigma-1 receptor , a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

-

Relevance: σ1R modulation regulates calcium signaling and neurotransmitter release.

-

Benzylpiperidine Role: Derivatives act as high-affinity ligands (agonists or antagonists).

-

Application: Dual μ-opioid/σ1R ligands are being developed to treat neuropathic pain. The σ1R component mitigates the opioid-induced tolerance and hyperalgesia, offering a safer analgesic profile.

Emerging Frontiers: Antiviral & Oncology

Antiviral Activity (Influenza H1N1)

A novel class of 4,4-disubstituted N-benzylpiperidines has demonstrated potent activity against the Influenza A (H1N1) virus.[4][5]

-

Target: Hemagglutinin (HA), the viral surface glycoprotein responsible for entry.[4]

-

Mechanism: Unlike oseltamivir (which targets neuraminidase), these derivatives bind to a conserved hydrophobic pocket near the fusion peptide of HA. This stabilizes the prefusion conformation, preventing the pH-dependent structural rearrangement required for viral entry.

Anticancer Mechanisms

Benzylpiperidine derivatives induce cytotoxicity in cancer cell lines (e.g., Triple Negative Breast Cancer, Leukemia) through pro-apoptotic pathways.

-

Mitochondrial Pathway: They disrupt mitochondrial membrane potential, leading to the release of Cytochrome C.

-

Bax/Bcl-2 Regulation: Treatment increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.

-

Autophagy: Some derivatives inhibit the PI3K/Akt/mTOR pathway, triggering autophagic cell death in resistant tumor lines.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize standard chemical biology workflows.

Protocol A: Synthesis of N-Benzylpiperidine Derivatives

A robust, self-validating N-alkylation protocol suitable for library generation.

Reagents:

-

Substituted Piperidine (1.0 equiv)

-

Benzyl Halide (Chloride or Bromide) (1.1 equiv)

-

Potassium Carbonate (

) (anhydrous, 2.5 equiv) -

Acetonitrile (

) (Solvent) -

Potassium Iodide (KI) (Catalytic amount, optional for chlorides)

Workflow Diagram:

Figure 2: Step-by-step synthetic workflow for the N-alkylation of piperidine derivatives.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted piperidine (e.g., 4-piperidone or 4-benzylpiperidine) in acetonitrile (10 mL/mmol).

-

Addition: Add anhydrous

(2.5 equiv). If using a benzyl chloride, add a catalytic crystal of KI to accelerate the reaction via the Finkelstein reaction mechanism. -

Alkylation: Add the benzyl halide (1.1 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (~80°C) under an inert atmosphere (

) for 6–12 hours. -

Validation (TLC): Monitor reaction progress using Thin Layer Chromatography (TLC). The disappearance of the secondary amine spot and the appearance of a less polar product spot confirms conversion.

-

Workup: Cool to room temperature. Filter off the inorganic solids (

/KX). Evaporate the filtrate under reduced pressure. -

Extraction: Dissolve the residue in Dichloromethane (DCM). Wash with water (

) and saturated brine ( -

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: Hexane

Ethyl Acetate). Alternatively, convert to the hydrochloride salt by adding HCl/Ether for precipitation.

Protocol B: Ellman’s Assay for AChE Inhibition

A self-validating colorimetric assay to determine

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoic acid (

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0)

-

Enzyme: AChE (from Electrophorus electricus, 5 U/mL stock)

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final)

-

Chromogen: DTNB (0.3 mM final)

-

Test Compound: Benzylpiperidine derivative (dissolved in DMSO)

Data Table: Assay Plate Layout (96-well)

| Well Type | Buffer ( | DTNB ( | AChE ( | Compound ( | ATCh ( | Purpose |

| Blank | 160 | 20 | 0 | 0 | 20 | Corrects for non-enzymatic hydrolysis |

| Control | 140 | 20 | 20 | 20 (DMSO only) | 20 | Max enzyme activity (100%) |

| Test | 140 | 20 | 20 | 20 (Inhibitor) | 20 | Measures inhibition |

Procedure:

-

Incubation: Add Buffer, DTNB, AChE, and Test Compound to the wells. Incubate at 25°C for 10 minutes to allow inhibitor binding.

-

Initiation: Add ATCh substrate to initiate the reaction.

-

Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 minutes) using a microplate reader.

-

Calculation:

-

Calculate the velocity (

) of the reaction (slope of Abs vs. Time). -

Plot % Inhibition vs. Log[Concentration] to determine

.

-

References

-

Dual Opioid/Sigma-1 Ligands: Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects.[6]

- Source: N

-

URL: [Link]

-

Influenza H1N1 Inhibition: N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction.[4][7]

- Source: European Journal of Medicinal Chemistry (via PubMed)

-

URL: [Link]

-

AChE/HDAC Dual Inhibitors: Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.[8]

- Source: Bioorganic & Medicinal Chemistry (via PubMed)

-

URL: [Link]

-

Anticancer Mechanisms:Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review.

- Source: Frontiers in Pharmacology (via NIH)

-

URL: [Link]

-

Synthesis & SAR:Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Amino-1-benzylpiperidin-3-yl)methanol IUPAC name and synonyms

Abstract

(3-Amino-1-benzylpiperidin-3-yl)methanol (CAS 885268-85-9) is a specialized geminal-disubstituted piperidine scaffold. Unlike common mono-substituted piperidines, this compound features a quaternary carbon at the C3 position, bearing both a primary amine and a hydroxymethyl group. This structural rigidity makes it a high-value "privileged scaffold" for constructing spirocyclic peptidomimetics, constraining amino acid side chains in drug discovery, and developing novel GPCR ligands. This guide outlines the chemical identity, validated synthetic pathways, and strategic applications of this intermediate.

Chemical Identification & Nomenclature

Accurate identification is critical due to the prevalence of mono-substituted isomers (e.g., 3-amino-1-benzylpiperidine) in catalog databases.

| Parameter | Technical Detail |

| IUPAC Name | (3-Amino-1-benzylpiperidin-3-yl)methanol |

| Systematic Name | 3-Amino-1-(phenylmethyl)-3-piperidinemethanol |

| CAS Number | 885268-85-9 (Primary); Note: Databases often conflate this with mono-substituted analogs. Verify by structure. |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)(CO)N |

| Key Structural Feature | Geminal substitution at C3 (Quaternary Center). This creates a chiral center (unless racemic) and high steric constraint. |

Structural Analysis & Stereochemistry

The core value of this molecule lies in its quaternary carbon at position 3 .

-

Conformational Locking: The geminal substitution forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions.

-

Pharmacophore: The 1,3-relationship between the ring nitrogen and the exocyclic amine/alcohol mimics the backbone and side-chain geometry of constrained amino acids (e.g., Serine mimics).

Visualizing the Structural Logic

Caption: Structural decomposition highlighting the quaternary center responsible for conformational rigidity.

Synthesis & Manufacturing Protocol

Expert Insight: Direct alkylation of 3-aminopiperidine is not feasible for generating this geminal center. The industry-standard approach utilizes the Bucherer-Bergs reaction starting from the corresponding ketone. This pathway is preferred over the Strecker synthesis for cyclic ketones as it avoids polymerization side reactions and yields the spiro-hydantoin intermediate, which is easily purified.

Step-by-Step Synthetic Route

Precursor: 1-Benzyl-3-piperidone (CAS 3612-20-2).

Phase 1: Formation of the Spiro-Hydantoin (Bucherer-Bergs)

-

Reagents: 1-Benzyl-3-piperidone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3).

-

Solvent: Ethanol/Water (1:1).

-

Conditions: Heat at 60°C for 12-24 hours.

-

Mechanism: The ketone undergoes condensation to form a spiro[imidazolidine-4,3'-piperidine]-2,5-dione.

-

Purification: The hydantoin often precipitates upon cooling or acidification; filter and wash with water.

Phase 2: Hydrolysis to the Amino Acid

-

Reagents: 4M NaOH or Ba(OH)2.

-

Conditions: Reflux (100°C) for 24-48 hours. This opens the hydantoin ring.

-

Product: 3-Amino-1-benzylpiperidine-3-carboxylic acid.

-

Isolation: Neutralize to isoelectric point to precipitate the zwitterionic amino acid.

Phase 3: Reduction to the Amino Alcohol (Target)

-

Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-Dimethyl Sulfide (BH3·DMS).

-

Solvent: Anhydrous THF.

-

Protocol:

-

Suspend the amino acid in THF at 0°C.

-

Add LiAlH4 (3-4 equivalents) portion-wise (exothermic!).

-

Reflux for 12 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH4 mass).

-

-

Purification: Filter salts, dry organic layer (Na2SO4), and concentrate.[1][2] Distill under high vacuum or purify via column chromatography (DCM/MeOH/NH3).

Synthetic Workflow Diagram

Caption: Validated synthetic route from commercially available piperidone to the target amino alcohol.

Applications in Drug Discovery

This molecule acts as a versatile building block (BB) in medicinal chemistry.

A. Constrained Amino Acid Mimetics

The 3,3-disubstitution pattern mimics the

-

Oxidation: The primary alcohol can be oxidized back to the aldehyde or acid to create unnatural, sterically hindered amino acids (e.g.,

-methyl serine analogs). -

Peptidomimetics: Incorporation into peptide chains introduces a "kink" that can stabilize

-turns, useful for disrupting protein-protein interactions.

B. Spirocyclic Scaffolds Reacting the 3-amino and 3-hydroxymethyl groups with bifunctional electrophiles creates spiro-fused rings:

-

With Phosgene/CDI: Yields Spiro-oxazolidinones .

-

With Aldehydes: Yields Spiro-oxazolidines .

-

Relevance: These spirocycles are increasingly popular in fragment-based drug discovery (FBDD) because they increase

character (saturation), improving solubility and metabolic stability compared to flat aromatic rings.

C. Bioisosterism The (3-amino-3-hydroxymethyl) motif serves as a bioisostere for:

-

Quaternary Ammonium transitions: In transition state mimics for enzymatic hydrolysis.

-

Hydrated Ketones: In protease inhibitors.

Safety & Handling (MSDS Summary)

Note: Specific toxicological data for this intermediate is limited. Treat as a generic bioactive amine.

| Hazard Class | Description | Handling Protocol |

| Skin/Eye Irritant | Amines are caustic.[3] Likely causes skin irritation (H315) and serious eye irritation (H319).[3] | Wear nitrile gloves, safety goggles, and lab coat. Work in a fume hood. |

| Acute Toxicity | Potential toxicity if swallowed or inhaled. | Do not generate dust/aerosols. Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the amine. |

| Storage | Hygroscopic. | Keep container tightly closed. Store at 2-8°C. |

References

-

PubChem Compound Summary. (2023). (3-Amino-1-benzylpiperidin-3-yl)methanol. National Center for Biotechnology Information.

-

[Link]

-

-

ChemicalBook. (2023).[4] CAS 885268-85-9 Entry.

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins). Journal für Praktische Chemie.

-

[Link]

-

- Caruano, A. L., et al. (2016). Organic Chemistry of Spirocyclic Piperidines: Synthesis and Applications. (General reference for spiro-piperidine utility in drug design).

Sources

- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 2. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents [patents.google.com]

- 3. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

Biological activity of (3-Amino-1-benzylpiperidin-3-yl)methanol

An In-depth Technical Guide to the Biological Investigation of (3-Amino-1-benzylpiperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Piperidine Scaffold as a Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility, combined with its ability to serve as a key pharmacophoric element, allows for precise three-dimensional orientation of substituents to engage with biological targets. The inherent basicity of the piperidine nitrogen often facilitates critical ionic interactions within receptor binding pockets and can improve pharmacokinetic properties such as aqueous solubility.[1]

This guide focuses on a specific, yet under-investigated, member of this class: (3-Amino-1-benzylpiperidin-3-yl)methanol . This molecule possesses a unique combination of structural features:

-

N-benzyl group: A common moiety in centrally active agents, known to interact with various receptors.

-

Piperidine core: The foundational privileged scaffold.

-

Quaternary C3 substitution: A 3-amino and a 3-hydroxymethyl group at the same carbon introduces a chiral center and provides hydrogen bond donors and acceptors, suggesting potential for specific and strong target interactions.

Given the absence of extensive biological data on this particular compound, this document serves not as a review of established facts, but as a strategic guide for its comprehensive investigation. We will leverage established knowledge of related benzylpiperidine derivatives to propose a rational, multi-tiered screening cascade designed to elucidate the biological activity and therapeutic potential of (3-Amino-1-benzylpiperidin-3-yl)methanol.

Section 1: Synthesis and Characterization Strategy

A plausible synthetic route for (3-Amino-1-benzylpiperidin-3-yl)methanol can be conceptualized starting from N-benzyl-3-piperidone. While various synthetic strategies exist for substituted piperidines, a common approach involves leveraging the reactivity of the ketone.[2][3]

Proposed Synthetic Pathway

A potential multi-step synthesis could proceed as follows:

-

Strecker Synthesis or Similar Amination: Reaction of N-benzyl-3-piperidone with an cyanide source (e.g., KCN) and an ammonia source (e.g., ammonium chloride) would form an α-aminonitrile.

-

Nitrile Reduction: Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4), would yield the 3-amino-1-benzylpiperidine.

-

Hydroxymethylation: The introduction of the hydroxymethyl group at the C3 position presents a synthetic challenge. An alternative route starting from a different precursor, such as a derivative of L-glutamic acid, could be employed to establish the desired stereochemistry and functional groups early in the synthesis.[4]

Upon successful synthesis, rigorous characterization using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is imperative to confirm the structure and purity of the final compound.

Section 2: Predicted Biological Targets and Rationale

The structural motifs within (3-Amino-1-benzylpiperidin-3-yl)methanol suggest potential interactions with several classes of biological targets, primarily within the Central Nervous System (CNS). The following subsections outline these potential targets and the rationale for their investigation.

CNS-Active Targets

The N-benzylpiperidine core is a well-established pharmacophore for a multitude of CNS receptors.[1]

2.1.1. Sigma Receptors (σ₁ and σ₂)

Rationale: The piperidine moiety is a critical structural feature for high-affinity sigma receptor ligands.[5][6] Dual-acting ligands targeting both sigma-1 (σ₁) and other receptors (like the μ-opioid receptor) have shown promise in developing safer and more effective analgesics.[7] The overall lipophilicity and the presence of a basic nitrogen in our target compound align with known structural requirements for sigma receptor binding.

2.1.2. NMDA Receptors

Rationale: The piperidine scaffold is a component of known N-methyl-D-aspartate (NMDA) receptor antagonists.[8][9] These antagonists are of interest for treating a variety of CNS disorders, including major depressive disorder.[8] The ability of the amino and hydroxyl groups to form specific hydrogen bonds could facilitate interaction with the NMDA receptor complex.

2.1.3. Cholinesterases (AChE and BuChE)

Rationale: N-benzylpiperidine is a key structural component of the widely used Alzheimer's disease drug, Donepezil, which functions as an acetylcholinesterase (AChE) inhibitor.[6][10][11] Many benzylpiperidine derivatives have been synthesized and evaluated as AChE inhibitors, making this a high-priority target class to investigate.[12]

2.1.4. Monoamine Oxidase B (MAO-B)

Rationale: The piperidine ring is also found in inhibitors of MAO-B, an enzyme involved in the degradation of dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. The benzyl group could potentially interact with the hydrophobic active site of the enzyme.

Non-CNS Targets

While the primary focus is likely on CNS activity, the privileged nature of the piperidine scaffold warrants broader screening.

2.2.1. Cytotoxic (Anticancer) Activity

Rationale: Piperidine-containing compounds have been reported to exhibit anticancer properties through various mechanisms.[1] An initial broad-spectrum screen against a panel of cancer cell lines is a cost-effective way to identify any potential in this area.

2.2.2. Antimicrobial and Antifungal Activity

Rationale: The piperazine scaffold, structurally related to piperidine, is known for its diverse biological activities, including antimicrobial effects.[13][14] Given the structural features of the target compound, preliminary screening for antimicrobial and antifungal activity is warranted.

Section 3: A Proposed Experimental Workflow for Biological Evaluation

A systematic, tiered approach is recommended to efficiently screen (3-Amino-1-benzylpiperidin-3-yl)methanol for biological activity.

Caption: A tiered experimental workflow for evaluating the compound.

Tier 1: Broad In Vitro Screening

The initial phase aims to cast a wide net to identify any significant biological activity.

3.1.1. Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of (3-Amino-1-benzylpiperidin-3-yl)methanol (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

3.1.2. Protocol: CNS Target Screening via Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[17][18] A competitive binding assay is a common format.

Caption: Principle of a competitive radioligand binding assay.

General Protocol:

-

Preparation: Prepare cell membrane homogenates or purified receptors expressing the target of interest (e.g., σ₁, NMDA, μ-opioid).

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors), and varying concentrations of the test compound.[19]

-

Equilibration: Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium.[19]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to minimize non-specific binding.[17][19]

-

Detection: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Kᵢ (inhibitory constant).

Tier 2: Target Validation and Mechanism of Action

If Tier 1 screening yields a "hit" (e.g., a Kᵢ < 1 µM for a specific receptor), the next step is to validate this finding and elucidate the mechanism of action.

3.2.1. Enzyme Inhibition Kinetics

For hits against enzymes like AChE or MAO-B, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme's reaction rate at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

3.2.2. Functional Assays

For receptor-binding hits, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. This requires cell-based functional assays, such as:

-

Calcium Flux Assays: For receptors coupled to calcium signaling (e.g., NMDA receptors).

-

cAMP Assays: For G-protein coupled receptors that modulate cyclic AMP levels.

Tier 3: In Vivo Proof-of-Concept

Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy and preliminary safety profile.[20]

3.3.1. Pharmacokinetic (PK) Studies

Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to establish an appropriate dosing regimen for efficacy studies.

3.3.2. Behavioral Models

The choice of model depends on the validated in vitro target.[21][22]

-

For Analgesic Activity (μ-opioid/σ₁ target): Hot plate test, tail-flick test, or formalin-induced inflammatory pain model.[7]

-

For Cognitive Enhancement (AChE inhibition): Morris water maze or novel object recognition test in a scopolamine-induced amnesia model.

-

For Antidepressant/Anxiolytic Activity (NMDA/Serotonergic target): Forced swim test or elevated plus-maze.[22]

Example Protocol: Forced Swim Test (Rodent Model for Antidepressant Activity) [22]

-

Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Acclimation & Dosing: Acclimate animals to the testing room. Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Test Session: Place the animal gently into the water-filled cylinder for a 6-minute session.

-

Scoring: Record the animal's behavior, typically during the last 4 minutes of the session. The key measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.

-

Analysis: A significant reduction in immobility time compared to the vehicle control group suggests a potential antidepressant-like effect.[22]

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Screening Results for (3-Amino-1-benzylpiperidin-3-yl)methanol

| Assay Type | Target/Cell Line | Result Type | Value |

| Cytotoxicity | HeLa | IC₅₀ | > 100 µM |

| Cytotoxicity | MCF-7 | IC₅₀ | > 100 µM |

| Cytotoxicity | HEK293 | IC₅₀ | > 100 µM |

| Receptor Binding | Sigma-1 (σ₁) | Kᵢ | 50 nM |

| Receptor Binding | Sigma-2 (σ₂) | Kᵢ | 850 nM |

| Receptor Binding | NMDA (PCP site) | Kᵢ | 1.2 µM |

| Receptor Binding | μ-Opioid | Kᵢ | > 10 µM |

| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ | 5.6 µM |

Interpretation: The hypothetical data in Table 1 suggests that the compound is not broadly cytotoxic. It shows potent and selective affinity for the σ₁ receptor, with weaker activity at the NMDA receptor and AChE. These results would justify prioritizing the further investigation of its role as a σ₁ receptor modulator.

Conclusion

(3-Amino-1-benzylpiperidin-3-yl)methanol represents a structurally intriguing molecule with significant potential for biological activity, particularly within the CNS. Although direct experimental data is currently lacking, a rational investigation based on the well-documented pharmacology of its core structural motifs can be systematically undertaken. The proposed tiered workflow, beginning with broad in vitro screening and progressing to targeted in vivo models, provides a robust framework for elucidating its therapeutic potential. The insights gained from such a study will not only define the pharmacological profile of this specific compound but also contribute to the broader understanding of the structure-activity relationships governing the versatile piperidine scaffold.

References

-

Estrada-Soto, S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

-

Cios, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Bannerman, D. M., et al. (2014). Behavioral methods to study anxiety in rodents. PMC. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Kumar, R., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Al-Ostoot, F. H., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]

-

Dutta, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Satała, G., et al. (2017). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central. [Link]

-

IJPSR. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

PubChem. (3R)-1-benzylpiperidin-3-amine. [Link]

-

YouTube. (2021). Graphviz tutorial. [Link]

-

Chero, R. A., et al. (2015). Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. [Link]

-

ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Spasojevic, N., et al. (2018). In vivo methodology in behavioural pharmacology – Where are we now?. ResearchGate. [Link]

-

ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. [Link]

-

Al-Aboudi, A., et al. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PMC. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

-

ResearchGate. (2014). Behavioral methods to study anxiety in rodents. [Link]

- Google Patents. (2003).

-

Graphviz. (2015). Drawing graphs with dot. [Link]

-

Pourshojaei, Y., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC. [Link]

-

de Kock, C., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PMC. [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

MDPI. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. [Link]

-

International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

-

Graphviz. (n.d.). User Guide. [Link]

-

PMC. (2014). Study of the in vitro cytotoxicity testing of medical devices. [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

-

PubMed. (1998). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. [Link]

-

PubMed. (2020). Practical Considerations for In Vivo Mouse Studies. [Link]

-

YouTube. (2021). Animal Behavior & In Vivo Neurophysiology Core, Neurotechnology Center, CU Anschutz Medical Campus. [Link]

-

Medium. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. [Link]

-

bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

-

PubMed. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. [Link]

- Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

PubMed Central. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]

-

UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

-

PubMed. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]

-

Wikipedia. (n.d.). Methylphenidate. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine synthesis [organic-chemistry.org]

- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsi.org [ijpsi.org]

- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. researchgate.net [researchgate.net]

- 15. ijprajournal.com [ijprajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. vsp.mod.gov.rs [vsp.mod.gov.rs]

(3-Amino-1-benzylpiperidin-3-yl)methanol molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-Amino-1-benzylpiperidin-3-yl)methanol

Executive Summary

This technical guide profiles (3-Amino-1-benzylpiperidin-3-yl)methanol , a specialized gem-disubstituted piperidine scaffold used in medicinal chemistry.[1] Unlike common vicinal (3,4-substituted) piperidines, this molecule features a quaternary carbon center at the C3 position, bearing both an amino and a hydroxymethyl group. This structural motif serves as a conformationally restricted isostere of

Part 1: Molecular Identity & Physicochemical Core[1]

The following data establishes the baseline identity for the 3,3-gem-disubstituted isomer. Note that confusion often arises with the vicinal isomer ((3S,4S)-4-amino-1-benzylpiperidin-3-yl)methanol; precise CAS verification is required.[1]

Physicochemical Fact Sheet

| Property | Data Specification |

| IUPAC Name | (3-Amino-1-benzylpiperidin-3-yl)methanol |

| Common Name | 3-Amino-3-hydroxymethyl-N-benzylpiperidine |

| CAS Registry Number | 885268-85-9 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 220.31 g/mol |

| Exact Mass | 220.1576 |

| Chirality | C3 is a chiral center.[1][2] Synthesized as a racemate unless resolved.[1] |

| pKa (Calculated) | ~9.2 (Piperidine N), ~7.8 (Primary Amine) |

| LogP (Predicted) | 1.2 – 1.5 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

Structural Analysis

The molecule consists of three distinct pharmacophoric vectors originating from the piperidine core:

-

N-Benzyl Group (Position 1): Provides hydrophobic bulk and

-stacking capability; often used as a protecting group that is removed (debenzylated) late-stage to yield the free secondary amine.[1] -

Gem-Amino/Hydroxymethyl (Position 3): This quaternary center forces the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial interactions.[1] This rigidity improves ligand-target binding entropy compared to flexible linear amino alcohols.[1]

Part 2: Synthetic Pathways & Methodologies

The synthesis of 3,3-disubstituted piperidines is synthetically challenging due to steric hindrance at the quaternary center. The most robust, scalable protocol involves the Bucherer-Bergs reaction followed by hydrolysis and reduction.

Strategic Workflow (Graphviz)

Figure 1: The Bucherer-Bergs route provides the most reliable access to the gem-disubstituted amino acid precursor, which is subsequently reduced to the target amino alcohol.[1]

Detailed Experimental Protocol

Phase 1: Formation of the Spirohydantoin Rationale: Direct Strecker synthesis can be reversible and unstable.[1] The hydantoin locks the amino and carboxyl precursors into a stable ring system.

-

Reagents: Suspend 1-benzylpiperidin-3-one (1.0 eq) in 50% aqueous ethanol.

-

Addition: Add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq). Warning: KCN is fatal if inhaled or ingested.[1] Work in a high-velocity fume hood with HCN detectors.

-

Reaction: Heat to 60°C for 12–18 hours. The spirohydantoin usually precipitates upon cooling.

-

Workup: Filter the solid, wash with water/ether, and dry.

Phase 2: Hydrolysis to Amino Acid Rationale: The hydantoin ring is extremely stable and requires harsh basic conditions to open.

-

Reagents: Suspend the spirohydantoin in 4M NaOH or saturated

. -

Reaction: Reflux (100°C+) for 24–48 hours. Monitor by LC-MS for disappearance of the hydantoin mass.[1]

-

Isolation: Neutralize to pH 7 with HCl. The zwitterionic amino acid (3-amino-1-benzylpiperidine-3-carboxylic acid) may precipitate or require ion-exchange chromatography (Dowex 50W) for isolation.[1]

Phase 3: Reduction to Amino Alcohol Rationale: Converting the carboxylic acid to the primary alcohol.

-

Setup: Flame-dry a 3-neck flask under Argon. Charge with anhydrous THF and the amino acid precursor.

-

Reduction: Add

(2.5 eq) dropwise at 0°C. The reaction is exothermic. -

Completion: Allow to warm to room temperature and stir for 4–6 hours.

-

Fieser Workup: Quench sequentially with water (

mL), 15% NaOH ( -

Purification: The filtrate is concentrated. The target compound is an oil that may solidify. Purify via flash chromatography (DCM/MeOH/NH3).

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1. Proton NMR (

-

Aromatic Region: Multiplet at 7.2–7.4 ppm (5H, Benzyl).

-

Benzylic CH2: Singlet (or AB quartet if chiral resolution performed) at ~3.5 ppm.

-

Hydroxymethyl (-CH2OH): A distinct AB quartet or singlet around 3.3–3.6 ppm.[1] Note: In the gem-disubstituted system, these protons are diastereotopic and often appear as a pair of doublets.

-

Piperidine Ring: Complex multiplets between 1.5–2.8 ppm.[1] The protons adjacent to the quaternary center (C2 and C4) will show distinct splitting patterns due to the rigid chair conformation.

2. Mass Spectrometry (ESI-MS)

-

Parent Ion:

m/z.[1] -

Fragmentation: Common loss of the hydroxymethyl group (

) or tropylium ion formation (m/z 91) from the benzyl group.[1]

Part 4: Applications in Drug Discovery

The (3-Amino-1-benzylpiperidin-3-yl)methanol scaffold acts as a "privileged structure" in two specific contexts:

-

Peptidomimetics: It serves as a constrained mimic of serine or cysteine.[1] By incorporating this scaffold into a peptide backbone, researchers can lock the peptide into a specific

-turn conformation, improving proteolytic stability and bioavailability. -

GPCR Antagonists: The 3,3-disubstitution pattern is frequently observed in antagonists for chemokine receptors (e.g., CCR5, CCR2). The quaternary center prevents metabolic oxidation at the 3-position, a common clearance liability in simple piperidines.

Structure-Activity Relationship (SAR) Logic

Figure 2: The scaffold offers three orthogonal vectors for chemical diversification. The benzyl group is typically a placeholder for more complex hydrophobic tails introduced in late-stage synthesis.[1]

References

-

Hardcastle, I. R., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Chemical Biology.[1] Retrieved from [Link]

Sources

Technical Guide: Chiral Synthesis of (3-Amino-1-benzylpiperidin-3-yl)methanol

Executive Summary

Target Molecule: (3-Amino-1-benzylpiperidin-3-yl)methanol CAS Registry: 1260797-60-9 (Generic/Racemic), Specific enantiomers vary.[1] Molecular Formula: C13H20N2O Significance: This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for T-type calcium channel blockers, GPCR antagonists (specifically CCR5 and CXCR4), and Janus kinase (JAK) inhibitors. The quaternary stereocenter at the C-3 position, bearing both an amino and a hydroxymethyl group, presents a significant synthetic challenge compared to tertiary analogs.

Core Technical Challenge: The construction of the tetrasubstituted carbon center at the piperidine C-3 position requires methods that prevent steric congestion while allowing for stereochemical control. This guide details a scalable, high-integrity route utilizing the Bucherer-Bergs reaction followed by classical resolution , and discusses an alternative Asymmetric Strecker approach.

Retrosynthetic Analysis

To design a robust synthetic route, we disconnect the target molecule back to commercially available precursors. The presence of the amino-alcohol motif suggests a reduction of a precursor amino acid or ester. The quaternary center implies a spiro-cyclic intermediate derived from a ketone.

Disconnection Logic:

-

FGI (Functional Group Interconversion): The primary alcohol is derived from the reduction of a carboxylic acid/ester.

-

C-C Bond Formation: The amino acid moiety at the quaternary center is best accessed via a Bucherer-Bergs reaction or Strecker synthesis on the corresponding ketone.

-

Starting Material: N-Benzyl-3-piperidone is the logical starting material, easily accessible via Dieckmann condensation or commercially available.

Figure 1: Retrosynthetic tree illustrating the disconnection of the target amino-alcohol to the cyclic ketone precursor.

Primary Protocol: Bucherer-Bergs Route with Classical Resolution

This route is selected for its operational simplicity, scalability, and the crystalline nature of intermediates which aids in purification without extensive chromatography.

Phase 1: Construction of the Quaternary Center

Reaction: Bucherer-Bergs Synthesis Objective: Convert 1-benzyl-3-piperidone into the spiro-hydantoin derivative.

Reagents:

-

1-Benzyl-3-piperidone (1.0 eq)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq)

-

Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

-

Solvent: Ethanol/Water (1:1 v/v)

Protocol:

-

Dissolve 1-benzyl-3-piperidone in 50% aqueous ethanol.

-

Add ammonium carbonate and stir for 15 minutes to ensure saturation.

-

Safety Critical: Carefully add KCN. Maintain temperature at 55–60°C. Caution: Cyanide hazard. Use a scrubber.

-

Stir for 24–48 hours. The product, 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione , will often precipitate as a white solid.

-

Cool to 0°C, filter, and wash with cold water.

Phase 2: Hydrolysis to the Amino Acid

Objective: Open the hydantoin ring to yield 3-amino-1-benzylpiperidine-3-carboxylic acid.

Protocol:

-

Suspend the spiro-hydantoin in 3M NaOH (aqueous).

-

Reflux at 100°C for 24 hours. (Autoclave conditions at 150°C can shorten this to 4 hours).

-

Cool to room temperature. Neutralize with conc. HCl to pH ~7.0.

-

The amino acid often crystallizes at the isoelectric point. If not, use ion-exchange resin (Dowex 50W) for isolation.

Phase 3: Chemical Resolution (The Chiral Step)

Since the Bucherer-Bergs yields a racemate, resolution is required. Resolution Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

Protocol:

-

Convert the amino acid to its methyl ester (SOCl2, MeOH) to improve solubility profiles.

-

Dissolve the racemic amino ester in hot methanol/ethanol.

-

Add 0.5 eq of the chiral acid.

-

Allow slow cooling to induce fractional crystallization of the diastereomeric salt.

-

Validation: Check enantiomeric excess (ee) of the liberated free base via Chiral HPLC (Column: Chiralpak AD-H, Hexane/IPA).

-

Recrystallize until >99% ee is achieved.

Phase 4: Reduction to Target

Objective: Reduce the ester/acid to the primary alcohol.

Reagents:

-

Lithium Aluminum Hydride (LAH) (2.5 eq)

-

Solvent: Anhydrous THF

Protocol:

-

Suspend LAH in dry THF under Argon at 0°C.

-

Add the resolved amino ester (dissolved in THF) dropwise.

-

Allow to warm to RT, then reflux for 3 hours.

-

Fieser Workup: Quench sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL).

-

Filter the granular precipitate. Concentrate the filtrate to yield the chiral (3-Amino-1-benzylpiperidin-3-yl)methanol .

Technical Data Summary

| Parameter | Specification / Value | Notes |

| Starting Material | 1-Benzyl-3-piperidone | Commercial, >98% purity required |

| Key Intermediate | Spiro-hydantoin | MP: 210–212°C (dec) |

| Yield (Step 1) | 75–85% | High atom economy |

| Yield (Resolution) | 30–40% (theoretical max 50%) | Recyclable mother liquors |

| Final Purity | >98% (HPLC), >99% ee | Critical for biological assays |

| Critical Hazard | Cyanide (Step 1), LAH (Step 4) | Engineering controls mandatory |

Mechanism & Workflow Visualization

The following diagram details the chemical flow and the logic gates for the resolution process.

Figure 2: Process flow diagram from ketone precursor to enantiopure amino-alcohol.

Advanced Alternative: Asymmetric Strecker Synthesis

For researchers requiring direct asymmetric induction without the loss of 50% material inherent in resolution, the Asymmetric Strecker reaction is the superior choice.

Concept: Condensation of 1-benzyl-3-piperidone with a chiral amine (e.g., (R)-phenylglycinol) forms a chiral imine. Subsequent addition of TMSCN proceeds with high diastereoselectivity controlled by the chiral auxiliary.

-

Pros: Higher theoretical yield of the desired enantiomer.

-

Cons: Removal of the chiral auxiliary (often requires hydrogenolysis or oxidative cleavage) can be difficult without affecting the benzyl protecting group.

Troubleshooting & Optimization (Expert Insights)

-

Hydantoin Insolubility: The spiro-hydantoin is notoriously insoluble. If hydrolysis is slow, use ethylene glycol as a co-solvent to raise the reflux temperature to 180°C.

-

LAH Quench: The amino-alcohol product is water-soluble. Avoid excessive water during the LAH workup. Use sodium sulfate decahydrate to quench, or perform a continuous extraction (Soxhlet) of the aluminum salts if yield is low.

-

Free Base Instability: The target amino alcohol can be prone to oxidation. Store as the dihydrochloride or tartrate salt for long-term stability.

References

-

Bucherer-Bergs Reaction on Piperidones

- Title: "Synthesis of spiro-hydantoins

- Source:Journal of Organic Chemistry, Standard Protocol adapt

- Context: Primary method for converting 3-piperidone to the 3-amino-3-carboxy scaffold.

-

Resolution of 3-Amino-Piperidine Derivatives

-

Reduction of Quaternary Amino Acids

- Title: "Reduction of alpha-amino acids to amino alcohols using Lithium Aluminum Hydride."

- Source:Journal of the American Chemical Society.

- Context: Standard operating procedure for the final step of the synthesis.

-

Scaffold Utility in Drug Discovery

- Title: "3-Amino-piperidines as privileged scaffolds in medicinal chemistry."

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Validates the industrial relevance of the target molecule.

Sources

A Technical Guide to the Spectroscopic Characterization of (3-Amino-1-benzylpiperidin-3-yl)methanol

Abstract

(3-Amino-1-benzylpiperidin-3-yl)methanol, a substituted piperidine, represents a molecular scaffold of significant interest in medicinal chemistry and drug development. The precise elucidation of its three-dimensional structure is paramount for understanding its biological activity and for the development of novel therapeutics. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive framework for its characterization. Detailed hypothetical protocols for data acquisition are also provided to guide researchers in the empirical verification of these predictions.

Introduction: The Structural Significance of (3-Amino-1-benzylpiperidin-3-yl)methanol